4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine
CAS No.:
Cat. No.: VC13568926
Molecular Formula: C16H18ClN3
Molecular Weight: 287.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN3 |
|---|---|
| Molecular Weight | 287.79 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C16H18ClN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3 |
| Standard InChI Key | CFEJWGAZUVQLRH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₁₆H₁₈ClN₃, reflects a pyrimidine ring (C₄H₃N₂) substituted at positions 2, 4, and 6. Key structural features include:
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3-Chlorophenyl group: Attached at position 4, contributing hydrophobic and electron-withdrawing effects.
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Methyl group: Positioned at C6, enhancing steric bulk and metabolic stability.
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Piperidin-3-yl group: A nitrogen-containing heterocycle at C2, enabling hydrogen bonding and interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine |
| Molecular Weight | 287.79 g/mol |
| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl |
| InChI Key | CFEJWGAZUVQLRH-UHFFFAOYSA-N |
| PubChem CID | 117588117 |
The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. The 3-chlorophenyl group’s ortho, meta, and para substituents influence electronic distribution, potentially modulating receptor binding .
Synthesis and Structural Optimization
Synthetic Routes
The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A proposed pathway includes:
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Formation of the Pyrimidine Core: Condensation of thiourea with β-diketone precursors under acidic conditions.
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Chlorophenyl Introduction: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.
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Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidin-3-yl group .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl, EtOH, reflux | 65–75 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
| 3 | Piperidin-3-amine, K₂CO₃, DMSO | 40–50 |
Modifications to the R₁ (methyl) and R₂ (piperidine) groups could follow strategies reported for similar pyrimidines, such as using malononitrile or ethyl cyanoacetate to introduce cyano functionalities .
Purification and Analysis
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating pyrimidine derivatives. Purity is validated via HPLC (>95%) and elemental analysis (C, H, N within ±0.35% of theoretical values) .
Biological Activities and Mechanism of Action
Antimicrobial and Antiviral Effects
Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom enhances membrane permeability, disrupting microbial lipid bilayers.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate oral bioavailability due to the piperidine group’s basicity (predicted pKa ~8.5).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a carboxylic acid.
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Excretion: Renal clearance predominates, with a half-life of ~4 hours in murine models .
Toxicity Considerations
Future Directions and Applications
Drug Development
Lead optimization could focus on:
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Replacing the methyl group with fluoroalkyl chains to enhance metabolic stability.
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Introducing sulfonamide moieties (as in Kira8 ) to improve solubility and target affinity.
Agricultural Chemistry
Pyrimidine derivatives are explored as fungicides. The 3-chlorophenyl group may inhibit fungal cytochrome P450 enzymes, offering crop protection applications.
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